molecular formula C10H11BrO2 B1288658 3-(2-Bromophenyl)butanoic acid CAS No. 66192-08-3

3-(2-Bromophenyl)butanoic acid

Cat. No. B1288658
Key on ui cas rn: 66192-08-3
M. Wt: 243.1 g/mol
InChI Key: GOMRPAZFPUTDBB-UHFFFAOYSA-N
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Patent
US05942459

Procedure details

To a solution of 28.04 g of ethyl 3-(2-bromophenyl)-3-methylpropionate (109.1 mmole) in ethanol (200 ml) and water (100 ml) was added 12.2 g of potassium hydroxide (218.2 mmole), and the mixture was heated under reflux for 5 hours. After the mixture was left standing at room temperature, it was concentrated to a half of the volume by distillation and diluted again with dilute hydrochloric acid. Dichloromethane was then added, and an aqueous ammonium chloride solution was added before extraction. The organic layer was dried over magnesium sulfate, and the solvent was removed by distillation to give 27.97 g of 3-(2-bromophenyl)-3-methylpropionic acid (quantitatively).
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([O:12]CC)=[O:11].[OH-].[K+]>C(O)C.O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH3:15])[CH2:9][C:10]([OH:12])=[O:11] |f:1.2|

Inputs

Step One
Name
ethyl 3-(2-bromophenyl)-3-methylpropionate
Quantity
28.04 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(CC(=O)OCC)C
Name
Quantity
12.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
WAIT
Type
WAIT
Details
After the mixture was left
CUSTOM
Type
CUSTOM
Details
standing at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated to a half of the volume by distillation
ADDITION
Type
ADDITION
Details
diluted again with dilute hydrochloric acid
ADDITION
Type
ADDITION
Details
Dichloromethane was then added
ADDITION
Type
ADDITION
Details
an aqueous ammonium chloride solution was added before extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 27.97 g
YIELD: CALCULATEDPERCENTYIELD 105.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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